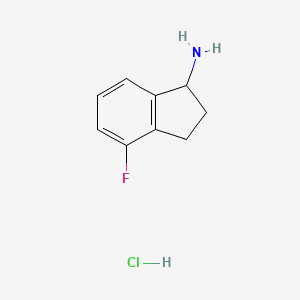
4-ブロモ-6-(3-メトキシフェニル)ピリミジン
説明
4-Bromo-6-(3-methoxyphenyl)pyrimidine is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-(3-methoxyphenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-(3-methoxyphenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
神経保護および抗神経炎症剤
4-ブロモ-6-(3-メトキシフェニル)ピリミジン: 誘導体は、神経保護および抗神経炎症剤としての可能性について研究されています。これらの化合物は、神経炎症における主要な因子であるヒトミクログリア細胞における一酸化窒素(NO)および腫瘍壊死因子-α(TNF-α)の産生を阻害できます。 それらはまた、小胞体(ER)シャペロンBIPおよびアポトーシスマーカーの切断型カスパーゼ-3の発現をヒト神経細胞で減少させるという有望な結果を示しており、ERストレスとNF-kB炎症経路の阻害による潜在的な作用機序を示唆しています .
鎮痛および抗炎症プロファイル
一部のピリミジン誘導体は、良好な鎮痛および抗炎症プロファイルを示しており、神経障害性疼痛の治療に有効であることが証明されています。 これは、疼痛知覚と炎症反応を調節できる化合物にとって特に重要です .
セロトニン受容体効力
特定のピリミジン化合物は、セロトニン受容体で有意な効力を示し、α1アドレナリン受容体とD2受容体に対して選択性を示すことがわかりました。 これは、セロトニンシグナル伝達の影響を受ける神経学的障害や状態の治療における潜在的な用途を示唆しています .
プレバイオティック合成と生命起源研究
ピリミジンとその誘導体は、生命起源のRNAワールド仮説の中心となる核酸塩基のプレバイオティック合成において役割を果たしています。 これらの化合物を研究することで、核酸モノマーの自己集合と生命につながる初期の化学過程についての洞察を得ることができます .
作用機序
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins, which play crucial roles in various biochemical processes .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including those related to cell signaling, dna synthesis, and protein synthesis .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its influence on biochemical pathways .
生化学分析
Biochemical Properties
4-Bromo-6-(3-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between 4-Bromo-6-(3-methoxyphenyl)pyrimidine and these enzymes can lead to alterations in the phosphorylation states of target proteins, thereby modulating their activity and downstream signaling events .
Cellular Effects
The effects of 4-Bromo-6-(3-methoxyphenyl)pyrimidine on cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-6-(3-methoxyphenyl)pyrimidine can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(3-methoxyphenyl)pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, 4-Bromo-6-(3-methoxyphenyl)pyrimidine has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-6-(3-methoxyphenyl)pyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation. In terms of long-term effects, studies have shown that continuous exposure to 4-Bromo-6-(3-methoxyphenyl)pyrimidine can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(3-methoxyphenyl)pyrimidine vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cell death and disruption of normal cellular processes. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
4-Bromo-6-(3-methoxyphenyl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux within the cell, affecting the levels of key metabolites and the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of 4-Bromo-6-(3-methoxyphenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, while binding proteins help in its intracellular distribution and localization. The compound’s distribution within the cell can influence its activity and function, as it may accumulate in specific cellular compartments where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(3-methoxyphenyl)pyrimidine is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its intended site of action. The subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
4-bromo-6-(3-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDDBVOMVRMXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276561 | |
| Record name | Pyrimidine, 4-bromo-6-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260913-58-3 | |
| Record name | Pyrimidine, 4-bromo-6-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260913-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-bromo-6-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


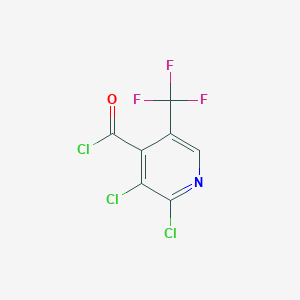
![2-Chloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1487459.png)

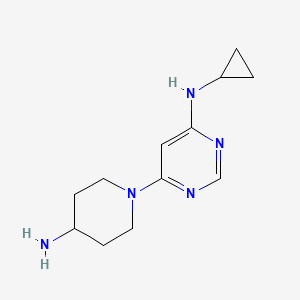
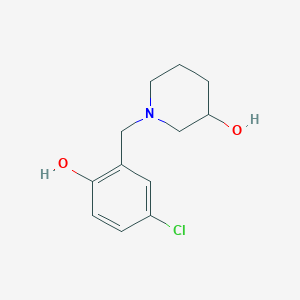
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)
![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)
![6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1487473.png)
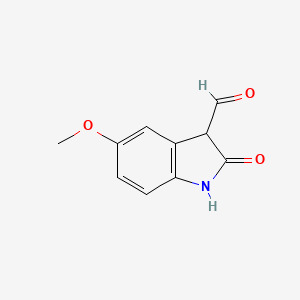
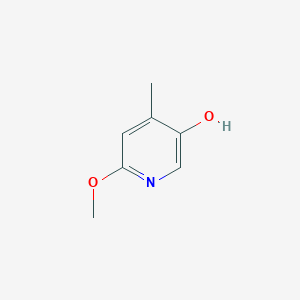
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1487477.png)

![3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1487479.png)
